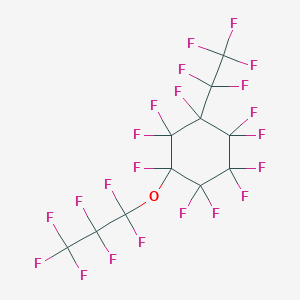
Perfluoro(1-ethyl-3-propoxycyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(1-ethyl-3-propoxycyclohexane): is a fluorinated organic compound with the molecular formula C₁₁F₂₂O and a molecular weight of 566.08 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(1-ethyl-3-propoxycyclohexane) typically involves the fluorination of 1-ethyl-3-propoxycyclohexane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination. The reaction is usually conducted in a fluorinated solvent to prevent side reactions and to stabilize the intermediate compounds.
Industrial Production Methods: Industrial production of Perfluoro(1-ethyl-3-propoxycyclohexane) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the production process. The final product is purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Perfluoro(1-ethyl-3-propoxycyclohexane) is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents, although the reaction conditions need to be carefully controlled to prevent degradation.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxygen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation under high pressure.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Perfluoro(1-ethyl-3-propoxycyclohexane) is used as a specialty reagent in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology and Medicine: In biological research, this compound is used in studies involving fluorinated biomolecules and their interactions. Its high fluorine content makes it useful in nuclear magnetic resonance (NMR) spectroscopy for studying biological systems.
Industry: Industrially, Perfluoro(1-ethyl-3-propoxycyclohexane) is used in the production of high-performance materials, including fluoropolymers and surfactants. Its chemical stability and resistance to degradation make it valuable in harsh chemical environments .
Mechanism of Action
The mechanism of action of Perfluoro(1-ethyl-3-propoxycyclohexane) is primarily related to its chemical stability and inertness. The strong carbon-fluorine bonds make it resistant to chemical reactions, which is why it is often used in applications requiring high chemical resistance. In biological systems, its interactions are mainly through physical rather than chemical means, such as in NMR spectroscopy where it serves as a probe due to its fluorine atoms .
Comparison with Similar Compounds
- Perfluoro(1-ethyl-3-methoxycyclohexane)
- Perfluoro(1-ethyl-3-butoxycyclohexane)
- Perfluoro(1-ethyl-3-ethoxycyclohexane)
Comparison: Compared to these similar compounds, Perfluoro(1-ethyl-3-propoxycyclohexane) has a unique combination of properties due to its specific molecular structure. The presence of the propoxy group provides a balance between hydrophobicity and chemical reactivity, making it suitable for a wider range of applications. Its higher molecular weight and fluorine content also contribute to its distinct physical and chemical properties .
Properties
IUPAC Name |
1,1,2,2,3,3,4,5,5,6-decafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11F22O/c12-1(4(17,18)9(26,27)28)2(13,14)5(19,20)6(21,22)8(25,3(1,15)16)34-11(32,33)7(23,24)10(29,30)31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVJLNGXBWWIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379815 |
Source


|
| Record name | Perfluoro-1-ethyl-3-propoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400626-82-6 |
Source


|
| Record name | Perfluoro-1-ethyl-3-propoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














